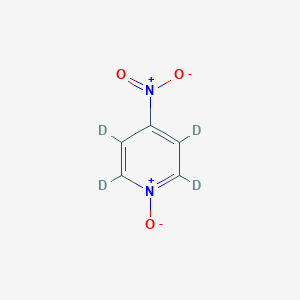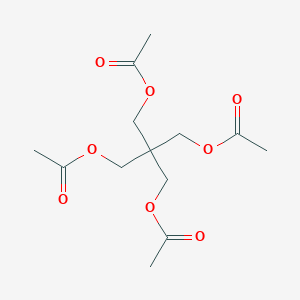
Sebacic dihydrazide
Descripción general
Descripción
Sebacic dihydrazide, also known as this compound, is a useful research compound. Its molecular formula is C10H22N4O2 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Decanedihydrazide, also known as Sebacic Dihydrazide, is a relatively obscure class of curing agents useful in virtually all thermoset resin systems . It is primarily used as a curing agent for epoxy resins, a chain extender for polyurethanes, and an excellent crosslinking agent for acrylics .
Mode of Action
In epoxy resins, dihydrazides are typically formulated to 1/4 of dihydrazide to each epoxy equivalent . That is, all four of the primary hydrogens will react, each with one epoxy group . The dihydrazides can be accelerated with various free electron donating compounds, such as ureas, imidazoles and imidazole adducts, as well as inorganic compounds like lead octoate and stannous octoate, with some effect on pot life .
Biochemical Pathways
It is known that dihydrazides can serve as an additional crosslinker in acrylic emulsions, as the emulsion coalesces and cures .
Pharmacokinetics
It is known that the cure temperature of the epoxy is related to the melt temperature of the dihydrazide .
Result of Action
The primary result of Decanedihydrazide’s action is the curing of epoxy resins, extending chains for polyurethanes, and crosslinking of acrylics . This results in increased toughness and reduced yellowing in polyurethanes .
Action Environment
The action of Decanedihydrazide is influenced by environmental factors such as temperature. For instance, the cure temperature of the epoxy is related to the melt temperature of the dihydrazide .
Propiedades
IUPAC Name |
decanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIYXJBOIDXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883606 | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-83-7 | |
| Record name | Decanedioic acid 1,10-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sebacic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, 1,10-dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of sebacic dihydrazide in material science?
A1: this compound is a versatile building block in polymer chemistry. It's primarily used as a curing agent for epoxy resins [], enhancing their thermal stability and mechanical properties, making them suitable for applications like binders in propellant formulations [] and conductive coatings []. It's also used in the synthesis of polyhydrazones [], a class of polymers with potential applications in various fields. Additionally, it acts as a chlorine fastness improver in textile applications, specifically for chinlon and spandex swimming suit dyed fabrics [].
Q2: How does the structure of this compound influence its reactivity?
A2: this compound possesses two reactive hydrazide (-CONHNH2) groups at each end of its aliphatic chain. These groups readily react with aldehydes or ketones to form hydrazones [, ]. The reactivity of the hydrazide protons is influenced by the nature of the substituent group and the length of the methylene spacer groups []. For example, N-epoxidation of bis-dicarbonylhydrazones derived from this compound results in viscous resins suitable for specific applications [].
Q3: What is the role of this compound in enhancing the burn rate of solid propellants?
A3: When incorporated into solid propellants, this compound-derived epoxy resins contribute to an increased burn rate []. This enhancement is attributed to two main factors: the exothermic nature of the binder's decomposition and the reactivity of N-N bonds with perchloric acid generated during the combustion of ammonium perchlorate (AP), a common oxidizer in solid propellants [].
Q4: What are the key spectroscopic features that aid in the characterization of this compound and its derivatives?
A4: this compound and its derivatives can be characterized using various spectroscopic techniques:
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, providing insights into the compound's structure. For diacyl derivatives of this compound, characteristic fragmentation patterns involving α-cleavage of the carbonyl group and rearrangements are observed [].
Q5: Are there any studies on the thermal stability of this compound-based polymers?
A5: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal stability of polyhydrazones synthesized from this compound []. These studies showed that these polymers generally exhibit a 10% weight loss at temperatures between 250-350 °C, indicating reasonable thermal stability [].
Q6: Can this compound be used to synthesize macrocycles?
A6: Yes, this compound is a valuable building block for macrocycle synthesis []. Its two terminal hydrazide groups can participate in [1+1] condensation reactions with appropriate diketones, leading to the formation of macrocyclic structures []. For instance, reacting this compound with a linear dihydrazide derived from 7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarbonic acid yields a macrocycle with a 7-oxabicyclo[2.2.1]heptane fragment [].
Q7: How is the purity of synthesized this compound-based macrocycles assessed?
A7: High-performance liquid chromatography (HPLC) is commonly used to determine the purity of synthesized macrocycles derived from this compound []. This technique separates different components in a mixture based on their interactions with a stationary phase and a mobile phase, allowing for the quantification of the desired macrocycle.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















